

An In-depth Technical Guide to the Pharmacology of Bafilomycin C1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Bafilomycin C1

Bafilomycin C1 is a macrolide antibiotic first isolated from Streptomyces species.[1][2][3] It belongs to a class of potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), which are crucial proton pumps in eukaryotic cells.[1][2][3] This inhibitory action underlies its diverse biological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3]

Chemical Properties

Bafilomycin C1 is characterized by a complex macrolide structure.

Property	Value	Reference
CAS Number	88979-61-7	[4]
Molecular Formula	C39H60O12	[4]
Molecular Weight	720.9 g/mol	[4]
Appearance	Crystalline solid	[4]
Solubility	Soluble in DMSO and Methanol	[4]

Mechanism of Action

V-ATPase Inhibition

The primary molecular target of **Bafilomycin C1** is the vacuolar H+-ATPase (V-ATPase).[1][2] [3] V-ATPases are ATP-dependent proton pumps located in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus, as well as in the plasma membrane of certain specialized cells. These pumps are responsible for acidifying the lumen of these organelles, a process essential for a multitude of cellular functions such as protein degradation, receptor recycling, and neurotransmitter uptake. **Bafilomycin C1** specifically binds to the V0 subunit of the V-ATPase complex, which forms the protontranslocating pore, thereby blocking its activity and preventing the acidification of these compartments.[5]

Pharmacological Effects Anticancer Activity

Bafilomycin C1 has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (HCC) cells.[1][3] Its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis.

Induction of G0/G1 Cell Cycle Arrest

In human hepatocellular cancer SMMC7721 cells, **Bafilomycin C1** has been shown to induce G0/G1 phase cell cycle arrest.[3] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D3, cyclin E1, CDK2, CDK4, and CDK6, while upregulating the expression of the cyclin-dependent kinase inhibitor p21.[3]

Induction of Mitochondrial-Mediated Apoptosis

Bafilomycin C1 triggers the intrinsic pathway of apoptosis in cancer cells.[6] This process is initiated by causing mitochondrial membrane dysfunction through oxidative stress.[6] Key molecular events include the increased expression of Bax and p53, a decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent cleavage and activation of caspase-9 and caspase-3.[6]

Autophagy Inhibition

By inhibiting V-ATPase, **Bafilomycin C1** disrupts the acidification of lysosomes. This is a critical step in the process of autophagy, where autophagosomes fuse with lysosomes to form autolysosomes, leading to the degradation of their cargo. The inhibition of lysosomal acidification by **Bafilomycin C1** blocks this final degradation step, leading to an accumulation of autophagosomes.[5] This makes **Bafilomycin C1** a valuable tool for studying autophagic flux.

Antimicrobial and Antifungal Activity

Bafilomycin C1 exhibits inhibitory activity against Gram-positive bacteria and various fungi.[1] [2][3] Its antifungal mechanism against Candida albicans involves the disruption of ergosterol biosynthesis, a key component of the fungal cell membrane.[1]

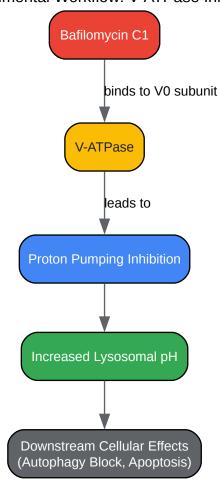
Quantitative Data

Table 1: In Vitro Cytotoxicity of Bafilomycin C1 (IC50)

Cell Line	Cancer Type	IC50	Assay	Reference
SMMC7721	Hepatocellular Carcinoma	Not explicitly stated, but effective at 0.33- 10 μΜ	MTT Assay	[3]
HepG2	Hepatocellular Carcinoma	Not explicitly stated, but effective at 0.33- 10 μM	MTT Assay	[3]
PC12	Pheochromocyto ma	10-50 nM	Cell Growth Assay	[7]
HeLa	Cervical Cancer	10-50 nM	Cell Growth Assay	[7]
NIH-3T3	Fibroblast	10-50 nM	Cell Growth Assay	[7]

Table 2: Antimicrobial and Antifungal Activity of

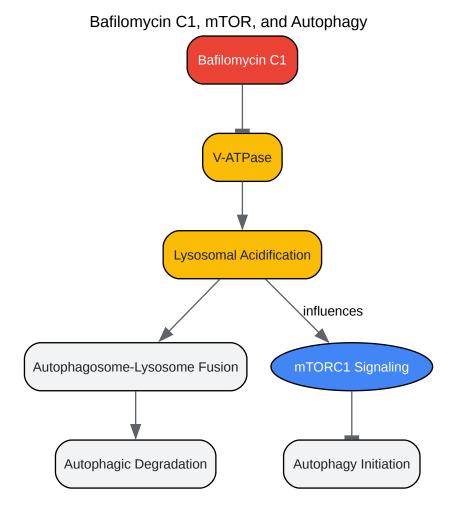
Bafilomycin C1 (MIC)


Organism	Туре	MIC	Reference
Candida albicans	Fungus	1.56 μg/mL	[1]
Various Fungi	Fungus	Active at 1 mg/mL (disc assay)	[4]

Signaling Pathways V-ATPase and Downstream Signaling

The inhibition of V-ATPase by **Bafilomycin C1** initiates a cascade of downstream signaling events that ultimately lead to cell cycle arrest and apoptosis. This workflow illustrates the central role of V-ATPase inhibition.

Experimental Workflow: V-ATPase Inhibition



Bafilomycin C1-Induced Intrinsic Apoptosis Pathway Bafilomycin C1 V-ATPase Inhibition Oxidative Stress p53 Activation Bax Upregulation Bcl-2 Downregulation Cytochrome c Release Caspase-9 Activation

Caspase-3 Activation

Apoptosis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bafilomycin C1 exert antifungal effect through disturbing sterol biosynthesis in Candida albicans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific -JP [thermofisher.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. Autophagy Inhibition Enhances Anti-Glioblastoma Effects of Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of Bafilomycin C1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558859#understanding-the-pharmacology-of-bafilomycin-c1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com